Gidazepam

Descripción

Propiedades

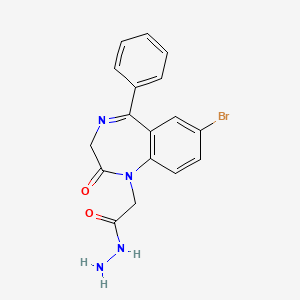

IUPAC Name |

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGCMZLSEXRBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156091 | |

| Record name | Gidazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129186-29-4 | |

| Record name | Gidazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129186-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gidazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129186294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gidazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GIDAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMJ87I93Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacokinetics of Gidazepam: A Prodrug Approach to Anxiolysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gidazepam, a benzodiazepine (B76468) derivative, functions as a prodrug, exerting its primary pharmacological effects through its long-acting active metabolite, desalkylthis compound (also known as 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one or bromo-nordazepam). This guide provides a comprehensive overview of the pharmacokinetics of this compound and its principal metabolite, intended for researchers, scientists, and professionals in drug development. It details the metabolic pathway, summarizes key pharmacokinetic parameters, outlines experimental protocols for its study, and presents visualizations of the metabolic process and experimental workflows.

Introduction

Developed in the Soviet Union, this compound is recognized for its anxiolytic properties. Its unique pharmacokinetic profile, characterized by its conversion to a highly active and long-lasting metabolite, distinguishes it from many other benzodiazepines. Understanding the biotransformation and pharmacokinetic parameters of both the parent drug and its active metabolite is crucial for predicting its clinical effects, duration of action, and potential for accumulation.

Metabolic Pathway

This compound undergoes extensive first-pass metabolism in the liver, where it is converted to its primary active metabolite, desalkylthis compound. This biotransformation is a key determinant of its pharmacological activity. The tranquilizing effects of this compound are significantly correlated with the plasma concentrations of desalkylthis compound.[1]

Caption: Metabolic Pathway of this compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by the rapid appearance of its active metabolite, desalkylthis compound, which exhibits a long elimination half-life. The following tables summarize the key pharmacokinetic parameters for both compounds after a single oral administration of 50 mg of this compound to healthy volunteers.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Units |

| Cmax (Maximum Concentration) | 25.3 ± 7.4 | ng/mL |

| AUC (0-72h) (Area Under the Curve) | 189.6 ± 63.2 | ng·h/mL |

Data from a bioequivalence study in healthy volunteers after a single 50 mg oral dose.

Table 2: Pharmacokinetic Parameters of Desalkylthis compound (after this compound Administration)

| Parameter | Value | Units |

| Cmax (Maximum Concentration) | 68.7 ± 15.1 | ng/mL |

| Tmax (Time to Maximum Concentration) | 4.0 (median) | hours |

| AUC (0-72h) (Area Under the Curve) | 2734.1 ± 698.3 | ng·h/mL |

| t½ (Elimination Half-life) | ~87 | hours |

Data compiled from studies in healthy volunteers after a single 50 mg oral dose of this compound.

Experimental Protocols

The following outlines a typical experimental design for a pharmacokinetic study of this compound in healthy human subjects.

Study Design

A single-dose, open-label, randomized, crossover study is a common design for evaluating the pharmacokinetics of this compound.

Subject Selection

-

Inclusion Criteria: Healthy adult volunteers (typically 18-55 years of age) with a body mass index (BMI) within the normal range. Subjects should have no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.

-

Exclusion Criteria: History of hypersensitivity to benzodiazepines, significant cardiovascular, hepatic, renal, or psychiatric disorders, and use of any medication that could interfere with the pharmacokinetics of this compound.

Dosing and Administration

A single oral dose of 50 mg this compound is administered with a standardized volume of water after an overnight fast.

Blood Sampling

Venous blood samples are collected into tubes containing an appropriate anticoagulant at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

References

In-Vitro Binding Affinity of Gidazepam to Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gidazepam, a benzodiazepine (B76468) derivative, functions as a prodrug, with its primary pharmacological activity attributed to its active metabolite, 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepine-2-one, also known as desalkylthis compound or bromo-nordazepam. This guide provides a comprehensive analysis of the in-vitro binding affinity of this compound and its active metabolite to benzodiazepine receptors, with a focus on the central benzodiazepine receptors (GABA-A receptors) and the translocator protein (TSPO). Due to the limited availability of direct experimental binding data for this compound, this document presents predicted affinity values and detailed experimental protocols for determining such affinities, alongside an examination of the relevant signaling pathways.

Introduction

This compound is recognized for its anxiolytic properties, which are primarily mediated by its active metabolite's interaction with the central nervous system. This metabolite, desalkylthis compound, modulates the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. This compound itself exhibits a lower affinity for GABA-A receptors but a notably higher affinity for the translocator protein (TSPO), formerly known as the mitochondrial benzodiazepine receptor. A thorough understanding of the binding characteristics of both the parent compound and its metabolite at these distinct receptor sites is crucial for elucidating its complete pharmacological profile.

Quantitative Binding Affinity Data

Direct experimental in-vitro binding affinity data (Ki or IC50 values) for this compound and desalkylthis compound at GABA-A receptors are not extensively available in the public domain. However, a quantitative structure-activity relationship (QSAR) model has been used to predict their binding affinities. These predicted values are presented below, expressed as the logarithm of the reciprocal of the molar inhibitory concentration (IC50) required to displace 50% of [3H]-diazepam from rat cerebral cortex synaptosomal preparations.

| Compound | Receptor | Predicted Binding Affinity (log 1/c) |

| This compound | GABA-A Receptor | Value not explicitly provided in the search results |

| Desalkylthis compound | GABA-A Receptor | Value not explicitly provided in the search results, but implied to be higher than this compound |

Note: The specific predicted numerical values for this compound and desalkylthis compound were not available in the provided search results, though the study indicated their calculation.

Regarding the translocator protein (TSPO), it has been reported that this compound displays a higher affinity for this target compared to central benzodiazepine receptors. However, specific quantitative Ki or IC50 values for this compound at TSPO were not found in the reviewed literature.

Experimental Protocols

The following protocols describe standard methodologies for determining the in-vitro binding affinity of compounds like this compound and desalkylthis compound to benzodiazepine receptors.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from established methods for benzodiazepine receptor binding assays.

Objective: To determine the binding affinity (Ki) of this compound and desalkylthis compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Test compounds: this compound, desalkylthis compound

-

Radioligand: [3H]Flunitrazepam or [3H]Flumazenil

-

Non-specific binding control: Diazepam (unlabeled)

-

Receptor source: Rat cerebral cortex membranes or HEK-293 cells recombinantly expressing specific GABA-A receptor subtypes.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, excess unlabeled diazepam, and membrane suspension.

-

Test Compound: Assay buffer, radioligand, varying concentrations of the test compound (this compound or desalkylthis compound), and membrane suspension.

-

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Signaling Pathways

GABA-A Receptor Signaling Pathway

Benzodiazepines, including the active metabolite of this compound, act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site. This binding event does not open the channel directly but rather enhances the effect of GABA by increasing the frequency of channel opening. This leads to an increased influx of chloride ions (Cl-), hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Preclinical Profile of Gidazepam: An In-depth Technical Guide on its Anxiolytic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gidazepam, a benzodiazepine (B76468) derivative, has demonstrated a unique preclinical profile as an anxiolytic agent. Functioning as a prodrug, its primary anxiolytic effects are mediated through its active metabolite, desalkylthis compound. This technical guide synthesizes the available preclinical data on this compound's anxiolytic properties, detailing its mechanism of action, and providing comprehensive experimental protocols for key behavioral assays used in its evaluation. While specific quantitative dose-response data for this compound in preclinical anxiety models is limited in publicly available literature, this guide presents the foundational knowledge and methodologies for its continued investigation.

Mechanism of Action

This compound exerts its anxiolytic effects through a multi-faceted mechanism primarily centered on the potentiation of GABAergic neurotransmission. Unlike classical benzodiazepines, this compound itself has a low affinity for the GABA-A receptor. Instead, it acts as a prodrug, being metabolized to its active form, desalkylthis compound (also known as bromonordiazepam)[1].

The anxiolytic cascade initiated by this compound involves:

-

Partial Agonism at GABA-A Receptors: The active metabolite, desalkylthis compound, acts as a partial agonist at the benzodiazepine site of the GABA-A receptor. This allosteric modulation enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition and a state of reduced anxiety.

-

Interaction with the Translocator Protein (TSPO): this compound exhibits a notable affinity for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor[1][2][3]. This interaction is crucial as TSPO is a key regulator of neurosteroid synthesis.

-

Stimulation of Neurosteroidogenesis: By binding to TSPO on the outer mitochondrial membrane, this compound facilitates the translocation of cholesterol into the mitochondria. This is the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone[4][5][6].

-

Modulation of GABA-A Receptors by Neurosteroids: Neurosteroids like allopregnanolone (B1667786) are potent positive allosteric modulators of GABA-A receptors. They bind to a site distinct from the benzodiazepine and GABA binding sites, further enhancing the receptor's sensitivity to GABA[7][8]. This indirect potentiation of GABAergic signaling contributes significantly to the anxiolytic effects of this compound.

This dual mechanism, involving both direct (via its active metabolite) and indirect (via neurosteroid synthesis) modulation of GABA-A receptors, likely contributes to this compound's distinct pharmacological profile, which is reported to include anxiolytic effects with a potentially lower incidence of sedation compared to some classical benzodiazepines[1].

Quantitative Data from Preclinical Studies

Specific dose-response data for this compound in preclinical anxiolytic models is not extensively detailed in publicly accessible literature. The following tables summarize the available quantitative information.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound | GABA-A | ~2200 | Rat | [1] |

| Desalkylthis compound | GABA-A | ~3.5 | Rat | [1] |

| This compound | TSPO (MBR) | High Affinity | Rat | [2] |

Table 2: In Vivo Pharmacological Data

| Test | Effect | Dose (mg/kg) | Species | Route | Reference |

| Open Field Test | Increased locomotor and exploratory activity | 1 | Mice | Not specified | [9] |

| Discriminative Stimulus | Diazepam (5-30 mg/kg) fully substituted for this compound (10 mg/kg) | 10 | Rat | i.p. | [10] |

Experimental Protocols for Preclinical Anxiolytic Assessment

The following are detailed methodologies for standard behavioral assays used to evaluate the anxiolytic effects of compounds like this compound.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces[11].

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.

-

Animals: Adult male or female rats or mice. Strain and sex should be consistent within a study.

-

Procedure:

-

Acclimatize animals to the testing room for at least 1 hour before the test.

-

Administer this compound or vehicle at predetermined doses and time points prior to testing (e.g., 30 minutes, intraperitoneally).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period, typically 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess for general locomotor effects).

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Open Field Test (OFT)

The OFT assesses anxiety and locomotor activity by observing the animal's behavior in a novel, open arena[9][12].

-

Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

-

Animals: Adult male or female rats or mice.

-

Procedure:

-

Acclimatize animals to the testing room.

-

Administer this compound or vehicle.

-

Place the animal in the center of the open field.

-

Allow the animal to explore for a defined period (e.g., 5-10 minutes).

-

Record the session with an overhead video camera.

-

-

Parameters Measured:

-

Time spent in the center zone.

-

Number of entries into the center zone.

-

Total distance traveled.

-

Rearing frequency (a measure of exploratory behavior).

-

Grooming duration and frequency.

-

Defecation boli count (an indicator of emotionality).

-

-

Data Analysis: Anxiolytic compounds are expected to increase the time spent and entries into the center zone, and may also increase overall locomotion and rearing.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces[11][13].

-

Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment, connected by an opening.

-

Animals: Adult male or female mice or rats.

-

Procedure:

-

Acclimatize animals to the testing environment.

-

Administer this compound or vehicle.

-

Place the animal in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore both compartments for a set duration (e.g., 5-10 minutes).

-

Record the session for later analysis.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to the first entry into the dark compartment.

-

-

Data Analysis: Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions.

Vogel Conflict Test

This is a conflict-based model where the animal's motivation to drink is suppressed by a mild electric shock, and anxiolytics can reduce this suppression[14][15].

-

Apparatus: An operant chamber with a drinking spout connected to a shock generator.

-

Animals: Typically water-deprived rats.

-

Procedure:

-

Water-deprive the animals for a set period (e.g., 24-48 hours) before the test.

-

Administer this compound or vehicle.

-

Place the animal in the chamber with access to the drinking spout.

-

After a certain number of licks (e.g., every 20th lick), a mild, brief foot shock is delivered through the grid floor or the spout itself.

-

The session lasts for a predetermined duration (e.g., 3-5 minutes).

-

-

Parameters Measured:

-

Number of punished licks.

-

Total number of shocks received.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the number of punished licks compared to the control group.

Conclusion

This compound presents a compelling profile as an anxiolytic agent with a novel mechanism of action that extends beyond direct GABA-A receptor agonism to include the modulation of neurosteroid synthesis via TSPO. The preclinical behavioral models outlined in this guide provide a robust framework for the continued investigation of this compound and its metabolites. Further studies focusing on generating comprehensive dose-response data in these models are warranted to fully elucidate its preclinical anxiolytic efficacy and to inform its potential clinical development. The unique pharmacological properties of this compound may offer a valuable alternative in the therapeutic landscape of anxiety disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzodiazepines and peptides stimulate pregnenolone synthesis in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – daytime tranquilizer for the treatment of anxiety | Azimova | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 4. researchgate.net [researchgate.net]

- 5. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurosteroid biosynthesis down‐regulation and changes in GABAA receptor subunit composition: a biomarker axis in stress‐induced cognitive and emotional impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurosteroid modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discriminative effects of phenazepam and this compound in rats: comparison with other GABA-related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 12. researchgate.net [researchgate.net]

- 13. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A parametric analysis of punishment frequency as a determinant of the response to chlordiazepoxide in the Vogel conflict test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Vogel Punished Drinking Task as a Bioassay of Anxiety-Like Behavior of Mice | Springer Nature Experiments [experiments.springernature.com]

The Neurochemical Profile of Gidazepam in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gidazepam, a benzodiazepine (B76468) derivative, functions as a prodrug, with its primary pharmacological effects mediated by its active metabolite, desalkylthis compound (also known as bromo-nordazepam). This guide provides a comprehensive overview of the neurochemical profile of this compound in rodent models, focusing on its mechanism of action, receptor binding affinities, and putative effects on major neurotransmitter systems. While this compound itself exhibits low affinity for the GABA-A receptor, its metabolite, desalkylthis compound, is a potent ligand. Furthermore, this compound displays a notable affinity for the translocator protein (TSPO). This document synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways to serve as a resource for researchers in pharmacology and drug development.

Mechanism of Action

This compound's primary mechanism of action is the potentiation of GABAergic neurotransmission via its active metabolite, desalkylthis compound. This metabolite acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the endogenous inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Unlike classical benzodiazepines, this compound is described as a partial agonist[1].

In addition to its effects on the GABA-A receptor, this compound itself has a higher affinity for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor[2][3]. The functional consequences of this interaction are still under investigation but may contribute to its unique pharmacological profile, potentially influencing processes such as neurosteroidogenesis and neuroinflammation.

Signaling Pathway of this compound and its Active Metabolite

Caption: Metabolic activation and primary targets of this compound in the central nervous system.

Quantitative Data: Receptor Binding Affinities

The binding affinities of this compound and its primary active metabolite, desalkylthis compound, for the GABA-A receptor have been determined through radioligand binding assays. The data highlights a significant difference in potency between the prodrug and its metabolite.

| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| This compound | GABA-A | [3H]Flunitrazepam | Rat Brain | 2200 ± 50 | [1] |

| Desalkylthis compound | GABA-A | [3H]Flunitrazepam | Rat Brain | 3.5 ± 0.2 | [1] |

| This compound | TSPO (MBR) | [3H]Ro5-4864 | Rat Brain | Higher affinity than for central benzodiazepine receptors | [2] |

| Desalkylthis compound | TSPO | In silico modeling | - | Does not bind | [4] |

Note: Further research is required to determine the binding affinities of this compound and desalkylthis compound for specific GABA-A receptor subtypes (e.g., α1, α2, α3, α5) in rodent brain tissue.

Effects on Neurotransmitter Systems

While the primary effect of this compound is on the GABAergic system, its modulation of GABA-A receptors and potential interaction with TSPO may indirectly influence other neurotransmitter systems. However, direct in vivo microdialysis studies in rodent models specifically investigating the effects of this compound or desalkylthis compound on the extracellular levels of key neurotransmitters are currently lacking in the available scientific literature.

Based on the known pharmacology of benzodiazepines, it can be hypothesized that this compound, through its active metabolite, may lead to a decrease in the release of excitatory neurotransmitters like glutamate (B1630785), secondary to the enhancement of GABAergic inhibition. Effects on monoaminergic systems, such as dopamine (B1211576) and serotonin, are also possible but remain to be experimentally verified for this compound in rodent models.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the benzodiazepine site on the GABA-A receptor in rodent brain tissue.

Objective: To determine the inhibition constant (Ki) of this compound and desalkylthis compound.

Materials:

-

Rodent (rat or mouse) whole brain or specific brain regions (e.g., cortex, hippocampus)

-

Radioligand: [3H]Flunitrazepam

-

Non-specific binding control: Diazepam (10 µM)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Homogenizer, centrifuges, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize rodent brain tissue in ice-cold assay buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In triplicate, incubate brain membranes with a fixed concentration of [3H]Flunitrazepam and varying concentrations of the test compound (this compound or desalkylthis compound).

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled diazepam.

-

Incubate at 0-4°C for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

In Vivo Microdialysis

This protocol describes a method for measuring extracellular neurotransmitter levels in the brain of a freely moving rodent following the administration of this compound.

Objective: To assess the in vivo effects of this compound on extracellular levels of GABA and glutamate in a specific brain region (e.g., prefrontal cortex or hippocampus).

Materials:

-

Rodent (rat)

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Surgical instruments, dental cement

-

Microinfusion pump, fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Analytical system (e.g., HPLC with electrochemical or fluorescence detection).

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the desired brain region.

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples.

-

Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples at regular intervals.

-

Analyze the samples for GABA and glutamate concentrations using HPLC.

-

-

Data Analysis:

-

Express neurotransmitter concentrations as a percentage of the baseline levels for each animal.

-

Compare the time course of neurotransmitter changes between the this compound-treated and vehicle-treated groups.

-

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis in a freely moving rodent.

Electrophysiological Recording in Brain Slices

This protocol provides a general framework for performing whole-cell patch-clamp recordings from neurons in rodent brain slices to investigate the effects of this compound or its metabolite.

Objective: To determine how desalkylthis compound modulates synaptic transmission and neuronal excitability.

Materials:

-

Rodent (rat or mouse)

-

Vibratome

-

Recording chamber and perfusion system

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators, microscope

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution.

Procedure:

-

Slice Preparation:

-

Anesthetize the rodent and rapidly dissect the brain.

-

Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Visualize neurons using a microscope with infrared differential interference contrast optics.

-

Obtain a whole-cell patch-clamp recording from a neuron.

-

Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, IPSCs) and intrinsic membrane properties.

-

Bath-apply desalkylthis compound at a known concentration.

-

Record changes in synaptic activity and membrane properties in the presence of the drug.

-

-

Data Analysis:

-

Analyze changes in the amplitude, frequency, and kinetics of IPSCs.

-

Measure any changes in resting membrane potential, input resistance, and action potential firing properties.

-

Conclusion and Future Directions

This compound's neurochemical profile in rodent models is characterized by its role as a prodrug for the potent GABA-A receptor modulator, desalkylthis compound, and its own affinity for the translocator protein. The significant difference in binding affinity between this compound and its active metabolite underscores the importance of metabolism in its pharmacological activity.

While the primary mechanism of action via the GABAergic system is established, significant gaps remain in our understanding of this compound's detailed neurochemical effects. Future research should prioritize:

-

Receptor Subtype Specificity: Determining the binding affinities and functional potencies of desalkylthis compound at different GABA-A receptor subtypes in rodent brain to better understand its anxiolytic, sedative, and anticonvulsant properties.

-

In Vivo Neurotransmitter Dynamics: Conducting in vivo microdialysis studies in various brain regions of rodents to quantify the effects of this compound and desalkylthis compound on extracellular levels of GABA, glutamate, dopamine, and serotonin.

-

Electrophysiological Characterization: Performing detailed electrophysiological studies to elucidate the specific effects of desalkylthis compound on synaptic transmission and neuronal excitability in different neuronal populations.

-

Functional Role of TSPO Binding: Investigating the downstream consequences of this compound's interaction with TSPO and its contribution to the overall pharmacological profile.

A more complete understanding of these aspects will be crucial for the continued development and therapeutic application of this compound and related compounds.

References

- 1. DSpace [bradscholars.brad.ac.uk]

- 2. Affinities of this compound and its analogs for mitochondrial benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the human metabolism and in silico receptor activity of this compound and desalkylthis compound | springermedizin.de [springermedizin.de]

- 4. researchgate.net [researchgate.net]

Gidazepam's effects on the central nervous system

An In-depth Technical Guide to Gidazepam's Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an atypical benzodiazepine (B76468) derivative developed in the Soviet Union, which functions as a prodrug for its primary active metabolite, desalkylthis compound (also known as bromo-nordazepam).[1][2] It is characterized by a unique pharmacological profile, exhibiting selective anxiolytic properties with a reduced incidence of sedation and myorelaxation compared to classical benzodiazepines.[3] This is attributed to its dual mechanism of action involving partial agonism at γ-aminobutyric acid type A (GABA-A) receptors and a notable interaction with the 18 kDa Translocator Protein (TSPO), which modulates neurosteroid synthesis.[4][5] This guide provides a comprehensive technical overview of this compound's mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on its effects on the central nervous system (CNS). It includes available data, detailed experimental protocols for its study, and visualizations of its molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects on the CNS through two primary pathways following its conversion to the active metabolite, desalkylthis compound.

GABA-A Receptor Modulation

Like classical benzodiazepines, the primary anxiolytic effects of this compound's active metabolite are mediated through positive allosteric modulation of the GABA-A receptor, a pentameric ligand-gated chloride ion channel.[4] Desalkylthis compound binds to the benzodiazepine site, located at the interface between α and γ subunits of the receptor, which increases the receptor's affinity for the inhibitory neurotransmitter GABA.[6][7] This enhances the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.

This compound is described as a partial agonist with a lower affinity for GABA-A receptors than classical benzodiazepines, which may account for its reduced sedative and muscle-relaxant side effects.[4]

Translocator Protein (TSPO) Interaction and Neurosteroidogenesis

This compound exhibits a significantly higher affinity for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, compared to central GABA-A receptors.[5][8] TSPO is located on the outer mitochondrial membrane and plays a rate-limiting role in the synthesis of neurosteroids by facilitating the transport of cholesterol into the mitochondria.[9]

By acting as a TSPO agonist, this compound stimulates the synthesis of neurosteroids such as pregnenolone.[5] These neurosteroids can then act as potent positive allosteric modulators of GABA-A receptors themselves, contributing to the overall anxiolytic and therapeutic effects.[4] Notably, in silico studies suggest that this compound itself has a high affinity for TSPO, whereas its active metabolite, desalkylthis compound, does not.[5] This indicates that the parent drug may directly initiate the neurosteroidogenic effect before its conversion.

Signaling Pathways

The dual mechanism of action of this compound involves two interconnected signaling cascades.

Direct GABA-A Receptor Allosteric Modulation

This is the canonical pathway for benzodiazepines. The binding of desalkylthis compound to the GABA-A receptor enhances GABAergic inhibition.

TSPO-Mediated Neurosteroid Synthesis Pathway

This pathway involves the parent drug, this compound, stimulating neurosteroid production, which then acts on the GABA-A receptor.

Pharmacodynamic and Pharmacokinetic Data

Specific quantitative experimental data for this compound and its metabolite are sparse in the English-language literature. The tables below summarize the available information and provide data for the well-characterized benzodiazepine, diazepam, for comparative context.

Table 1: Receptor Binding Profile (Qualitative and In Silico)

| Compound | Target | Receptor Subtype | Binding Affinity (Ki or IC50) | Efficacy | Source |

| This compound | GABA-A | - | Lower than classical benzodiazepines | Partial Agonist | [4] |

| TSPO | - | Higher than GABA-A receptors | Agonist | [5][8] | |

| Desalkylthis compound | GABA-A | α1/γ2 (in silico) | Lower affinity than diazepam | Agonist | [5] |

| TSPO | - | Does not bind (in silico) | - | [5] | |

| Diazepam (for comparison) | GABA-A | α1β3γ2 | 23.8 nM (Ki) | Full Agonist | [10] |

| α2β3γ2 | 13.9 nM (Ki) | Full Agonist | [10] | ||

| α3β3γ2 | 20.3 nM (Ki) | Full Agonist | [10] | ||

| α5β3γ2 | 53.6 nM (Ki) | Full Agonist | [10] | ||

| TSPO | - | 4.1 nM (IC50) | Agonist | [11] |

Table 2: Pharmacokinetic Parameters

| Parameter | This compound (Prodrug) | Desalkylthis compound (Active Metabolite) | Diazepam (for comparison, 10 mg oral dose) | Source |

| Tmax (Time to Peak Conc.) | - | Several hours for effect onset | 1-1.5 hours | [2][12] |

| Cmax (Peak Plasma Conc.) | - | - | ~406 ng/mL | [12] |

| Elimination Half-life (t½) | ~87 hours (combined/metabolite) | Long | ~44 hours | [2][12] |

| Metabolism | Hepatic; N-desalkylation | Hepatic; Hydroxylation | Hepatic; CYP3A4, CYP2C19 | [5][12] |

| Primary Active Moiety | No (Prodrug) | Yes | Yes (and its own active metabolites) | [2] |

Clinical Efficacy and Dosing

This compound is prescribed primarily for anxiety and asthenic disorders.[3] Clinical studies, largely from Eastern Europe, indicate its efficacy is comparable to other benzodiazepines like phenazepam but with a better side-effect profile.[13]

Table 3: Clinical Application and Efficacy

| Indication | Dosage Range (Oral) | Key Clinical Findings | Source |

| Anxiety / Neurotic Disorders | 20 mg - 150 mg per day | Comparable therapeutic activity to phenazepam. Improves psychophysiological state and operator performance. | [13] |

| Asthenic Disorders | 20 - 50 mg/day (low dose) | Antiasthenic and procognitive effects without significant sedation. | [3][4] |

| 100 - 150 mg/day (high dose) | Effects are more similar to classical benzodiazepines (anxiolysis). | [3][4] |

Experimental Protocols

The following sections detail generalized methodologies for investigating the CNS effects of a compound like this compound.

Protocol: In Vitro Receptor Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound for GABA-A or TSPO receptors.

Methodology Details:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed multiple times to remove endogenous ligands. The final pellet is resuspended to a protein concentration of approximately 100-200 µg per assay tube.

-

Binding Assay: Prepared membranes are incubated in a final volume of 0.5-1.0 mL with a constant concentration of a suitable radioligand (e.g., 1-2 nM [³H]flunitrazepam for GABA-A; [³H]Ro5-4864 for TSPO) and a range of concentrations of the unlabeled test compound (this compound or its metabolites).

-

Incubation Conditions: Incubation is typically carried out for 30-60 minutes at 0-4°C to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are washed quickly with cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Human Pharmacokinetic Study (Single Oral Dose)

This protocol outlines a typical study to determine the pharmacokinetic profile of this compound in healthy volunteers.

Methodology Details:

-

Study Design: An open-label, single-dose study in healthy adult volunteers.

-

Subjects: A cohort of healthy male and female subjects (e.g., n=24) who have provided informed consent and passed a health screening.

-

Procedure:

-

After an overnight fast, subjects receive a single oral dose of this compound (e.g., 50 mg).

-

Serial blood samples are collected in heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168 hours).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

-

Bioanalytical Method: Plasma concentrations of this compound and desalkylthis compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key parameters, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), and clearance (CL/F).

Protocol: Double-Blind, Placebo-Controlled Clinical Trial for Generalized Anxiety Disorder (GAD)

This protocol describes a standard design to evaluate the efficacy and safety of this compound for GAD.

Methodology Details:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study over a period of 6-8 weeks.

-

Participants: Adult outpatients (e.g., n=300) with a primary diagnosis of GAD according to DSM-5 criteria and a baseline Hamilton Anxiety Rating Scale (HAM-A) score ≥20.

-

Procedure:

-

After a 1-week single-blind placebo washout period, eligible patients are randomized to receive either this compound (e.g., flexible dose of 40-100 mg/day), a positive control (e.g., diazepam 10-20 mg/day), or a matching placebo.

-

Efficacy and safety assessments are conducted at baseline and at weeks 1, 2, 4, 6, and 8.

-

-

Primary Efficacy Endpoint: The mean change from baseline to endpoint in the total HAM-A score.

-

Secondary Endpoints: Response rates (e.g., ≥50% reduction in HAM-A score), remission rates (e.g., HAM-A score ≤7), and changes in other scales such as the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I).

-

Statistical Analysis: An intent-to-treat (ITT) analysis is performed using a mixed-model for repeated measures (MMRM) to compare the change in HAM-A scores between the treatment groups and placebo.

Conclusion

This compound presents a distinct profile among benzodiazepines due to its prodrug nature and dual mechanism targeting both GABA-A receptors and the TSPO-neurosteroidogenesis pathway. This may underlie its clinical characteristics as a selective anxiolytic with a reduced burden of sedation and muscle relaxation. While in silico and qualitative data support this unique mechanism, a significant gap exists in the public domain regarding quantitative experimental data on its receptor binding affinities and human pharmacokinetics. The experimental protocols outlined in this guide provide a clear framework for generating the necessary data to fully elucidate this compound's pharmacological profile and to substantiate its therapeutic potential for researchers and drug development professionals. Further investigation is warranted to translate its theoretical advantages into robust clinical evidence.

References

- 1. Designer Benzodiazepines this compound and Desalkythis compound (Bromonordiazepam): What Do We Know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound – daytime tranquilizer for the treatment of anxiety | Azimova | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 4. This compound – daytime tranquilizer for the treatment of anxiety | Azimova | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 5. Insights into the human metabolism and in silico receptor activity of this compound and desalkylthis compound | springermedizin.de [springermedizin.de]

- 6. ClinPGx [clinpgx.org]

- 7. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinities of this compound and its analogs for mitochondrial benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An update into the medicinal chemistry of translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 12. A large-sample study of diazepam pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [The therapeutic efficacy and the effect of this compound and fenazepam on the psychophysiological status and on the performance of operators with mental disorders at a neurotic level] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Early treatment response in anxious outpatients treated with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery and Development of Gidazepam in the Soviet Union: A Technical Overview

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery, development, and core scientific principles of Gidazepam, a novel anxiolytic drug originating from the Soviet Union. The document synthesizes available data on its synthesis, pharmacology, mechanism of action, and clinical evaluation, with a focus on quantitative data and detailed experimental methodologies.

Introduction and Historical Context

This compound, also known as hydazepam, is an atypical benzodiazepine (B76468) derivative developed in the 1980s at the A.V. Bogatsky Physico-Chemical Institute of the National Academy of Sciences of the Ukrainian SSR.[1][2][3] Under the leadership of Academician S.A. Andronati, a team of Soviet scientists created a unique "daytime" anxiolytic with a distinct pharmacological profile compared to its predecessors like phenazepam.[4][5] The primary goal was to develop a tranquilizer that could alleviate anxiety without significant sedative, myorelaxant, or amnestic side effects, thus allowing patients to maintain normal daily activities.[6][7] this compound was designed as a prodrug, with its primary therapeutic effects mediated by its active metabolite, desalkylthis compound (also known as bromo-nordiazepam).[8]

Chemical Synthesis and Structure

The chemical structure of this compound is 7-bromo-1-(hydrazinocarbonylmethyl)-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one. Its development was part of a broader effort in Soviet psychopharmacology to create novel neurotropic and immunotropic medications.[2]

Pharmacology and Mechanism of Action

This compound exhibits a dual mechanism of action, which distinguishes it from classical benzodiazepines.

GABA-A Receptor Positive Allosteric Modulation

Like other benzodiazepines, the active metabolite of this compound, desalkylthis compound, acts as a positive allosteric modulator of the GABA-A receptor.[10][11] By binding to the benzodiazepine site on the receptor complex, it enhances the affinity of the inhibitory neurotransmitter GABA for its binding site.[10][11] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[12] This action underlies the anxiolytic and anticonvulsant effects of the drug.[13] this compound itself has a significantly lower affinity for the GABA-A receptor compared to its active metabolite, confirming its role as a prodrug.[14][15]

Interaction with the Translocator Protein (TSPO)

This compound also demonstrates a notable affinity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[15][16] TSPO is located on the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.[17][18] By interacting with TSPO, this compound is thought to stimulate the production of endogenous neurosteroids, such as allopregnanolone.[16][19] These neurosteroids are themselves potent positive allosteric modulators of the GABA-A receptor, thus contributing to the anxiolytic effect through an indirect pathway.[16][18] This dual mechanism may contribute to this compound's unique profile of anxiolytic efficacy with reduced sedative side effects.[14][20]

Signaling Pathway of this compound's Dual Mechanism of Action

Caption: Dual mechanism of this compound involving direct GABA-A receptor modulation by its active metabolite and indirect modulation via TSPO-mediated neurosteroid synthesis.

Pharmacokinetics

This compound is well-absorbed orally and undergoes biotransformation to its active metabolite, desalkylthis compound. The pharmacokinetic profile is characterized by the relatively slow formation of the active metabolite, which contributes to a smoother onset of action and prolonged therapeutic effect.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite

| Parameter | This compound | Desalkylthis compound (Active Metabolite) | Species | Reference |

| Tmax (hours) | ~1-4 | ~4 | Human | [21] |

| Cmax (ng/mL) | Variable (as prodrug) | ~90-110 (after 50 mg dose) | Human | [21] |

| Half-life (t½) (hours) | ~8.6 | ~87 | Human | [6] |

| AUC (ng·h/mL) | Lower | Significantly higher | Human | [21] |

Note: Pharmacokinetic parameters can vary depending on the study population and analytical methods used.

Preclinical Studies

Preclinical evaluation of this compound in the Soviet Union involved a range of in vitro and in vivo studies to characterize its pharmacological profile.

Receptor Binding Affinity

Receptor binding assays were crucial in elucidating the mechanism of action of this compound and its metabolite.

Table 2: Receptor Binding Affinity (Ki) of this compound and Desalkylthis compound

| Compound | Receptor | Ki (nM) | Reference |

| This compound | GABA-A Receptor | ~2200 | [5] |

| Desalkylthis compound | GABA-A Receptor | ~3.5 | [5] |

| This compound | Translocator Protein (TSPO) | High Affinity | [15] |

The significantly higher affinity of desalkylthis compound for the GABA-A receptor underscores the prodrug nature of this compound.

Animal Models of Anxiety

The anxiolytic properties of this compound were assessed in various animal models, with the elevated plus-maze being a standard paradigm.

Experimental Workflow: Elevated Plus-Maze Test for Anxiolytic Activity

Caption: A typical experimental workflow for assessing the anxiolytic effects of this compound using the elevated plus-maze test.

Experimental Protocol: Elevated Plus-Maze

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Animals: Typically rats or mice.

-

Procedure: Animals are administered this compound or a vehicle control. After a set pre-treatment time, they are placed on the central platform of the maze and allowed to explore for a fixed period (e.g., 5 minutes).

-

Measures: Key indicators of anxiolytic activity include an increase in the percentage of time spent in the open arms and an increase in the number of entries into the open arms, compared to the control group. A decrease in anxiety-related behaviors such as grooming and freezing is also noted.

Studies demonstrated that this compound, particularly at lower doses, effectively reduced anxiety-like behaviors in these models without causing the significant motor impairment observed with other benzodiazepines.[5]

Clinical Development in the Soviet Union

Clinical trials of this compound in the Soviet Union were conducted to establish its efficacy and safety in patients with various anxiety-related disorders. A notable study compared the effects of this compound and Phenazepam in military personnel with neurotic and neurosis-like states.[22]

Table 3: Overview of a Comparative Clinical Trial: this compound vs. Phenazepam

| Parameter | Details | Reference |

| Study Population | 42 individuals with neurotic and neurosis-like states | [22] |

| Dosage (this compound) | Test doses of 20 and 50 mg; 14-day course with daily doses of 40 and 100 mg | [22] |

| Dosage (Phenazepam) | Test doses of 0.5 and 1 mg; 14-day course with a daily dose of 2 mg | [22] |

| Key Findings | This compound did not yield to phenazepam in therapeutic activity. A single and a course administration of this compound improved the psychophysiological state and the efficacy of operator performance. | [22] |

| Conclusion | This compound was recommended for the treatment of these disorders in working operators due to its favorable side-effect profile. | [22] |

The clinical findings supported the preclinical data, highlighting this compound's utility as a "daytime" anxiolytic that could be used in individuals who need to maintain cognitive and motor function.[23]

Conclusion

The development of this compound in the Soviet Union represents a significant achievement in psychopharmacology, resulting in a novel anxiolytic with a unique dual mechanism of action. Its design as a prodrug and its interaction with both the GABA-A receptor system and the translocator protein contribute to its distinct therapeutic profile. The extensive preclinical and clinical research conducted by Soviet scientists established this compound as an effective treatment for anxiety disorders with a favorable safety profile, particularly its reduced sedative and myorelaxant effects compared to classical benzodiazepines. This technical guide has summarized the key data and methodologies that underpinned the discovery and development of this important therapeutic agent.

References

- 1. files.nas.gov.ua [files.nas.gov.ua]

- 2. Головенко, Николай Яковлевич — Википедия [ru.wikipedia.org]

- 3. apteka.ua [apteka.ua]

- 4. Феназепам: от особенностей действия к лежащим в их основах механизмам (обзор литературы) - Психические расстройства в общей медицине №03 2013 - CON-MED.RU [con-med.ru:443]

- 5. DSpace [bradscholars.brad.ac.uk]

- 6. Гидазепам — Википедия [ru.wikipedia.org]

- 7. adomed.org [adomed.org]

- 8. files.odmu.edu.ua [files.odmu.edu.ua]

- 9. bioorganica.org.ua [bioorganica.org.ua]

- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. [Biokinetics of a new prodrug this compound and its metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nnp.ima-press.net [nnp.ima-press.net]

- 15. researchgate.net [researchgate.net]

- 16. gabarx.com [gabarx.com]

- 17. TRANSLOCATOR PROTEIN (18 kDa): AN UPDATE ON ITS FUNCTION IN STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Translocator protein (TSPO) and neurosteroids: implications in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhancing neurosteroid synthesis--relationship to the pharmacology of translocator protein (18 kDa) (TSPO) ligands and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound – daytime tranquilizer for the treatment of anxiety | Azimova | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 21. cyberleninka.ru [cyberleninka.ru]

- 22. [The therapeutic efficacy and the effect of this compound and fenazepam on the psychophysiological status and on the performance of operators with mental disorders at a neurotic level] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. | BioWorld [bioworld.com]

Gidazepam: A Technical Guide to its Molecular Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and pharmacological characteristics of Gidazepam. This compound, a benzodiazepine (B76468) derivative, functions as a prodrug, with its primary pharmacological activity attributed to its active metabolite, desalkylthis compound (bromo-nordiazepam). This document details its mechanism of action as a positive allosteric modulator of the GABA-A receptor and provides a summary of its pharmacokinetic profile. Furthermore, this guide outlines detailed experimental protocols for its synthesis, pharmacokinetic analysis in a rodent model, and in vitro receptor binding assays. The information is supplemented with structured data tables and visual diagrams to facilitate understanding and application in a research and drug development context.

Molecular Structure and Physicochemical Properties

This compound, chemically known as 2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide, is a derivative of 1,4-benzodiazepine.[1] Its molecular structure is characterized by a core benzodiazepine ring system with a bromine substituent at the 7-position, a phenyl group at the 5-position, and an acetohydrazide group attached to the nitrogen at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide | [1] |

| Synonyms | Hidazepam, Hydazepam | [1] |

| CAS Number | 129186-29-4 | [1] |

| Molecular Formula | C₁₇H₁₅BrN₄O₂ | [1] |

| Molecular Weight | 387.2 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | Not explicitly stated in search results | |

| Solubility | Soluble in DMSO and Methanol | [1] |

| pKa | 12.37 ± 0.37 (Predicted) | [1] |

| LogP | 2.664 (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of the core benzodiazepine structure, followed by N-alkylation to introduce the acetohydrazide moiety. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Desalkylthis compound)

A common precursor for many benzodiazepines is 2-amino-5-bromobenzophenone.

-

Nitration of 2-amino-5-bromobenzophenone: The starting material is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0°C).[2]

-

Reduction of the nitro group: The resulting nitro-derivative is then reduced to an amine using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]

-

Cyclization/Lactam formation: The amino derivative is reacted with an appropriate reagent, such as N-methyl chloroacetamide, in an alkaline solution (e.g., sodium methoxide) to form the seven-membered diazepinone ring structure.[2]

Step 2: N-alkylation of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Deprotonation: To a solution of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one in a suitable aprotic solvent (e.g., anhydrous Dimethylformamide - DMF), a strong base such as sodium hydride (NaH) is added to deprotonate the nitrogen at the 1-position.[3]

-

Alkylation: Ethyl bromoacetate (B1195939) is then added to the reaction mixture. The resulting alkoxide attacks the ethyl bromoacetate in a nucleophilic substitution reaction to form the corresponding ester.

-

Hydrazinolysis: The ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the final product, this compound (2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide). The reaction is typically carried out in a protic solvent like ethanol (B145695) at reflux temperature.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white to off-white solid.

Mechanism of Action and Signaling Pathway

This compound itself exhibits low affinity for GABA-A receptors.[4] It acts as a prodrug, undergoing metabolism in the body to its active metabolite, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as desalkylthis compound or bromo-nordazepam.[4] Desalkylthis compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5]

Binding of desalkylthis compound to the benzodiazepine site on the GABA-A receptor enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).[5] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.[5] This inhibitory effect is the basis for the anxiolytic, anticonvulsant, and sedative properties of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily dictated by its conversion to the active metabolite, desalkylthis compound.

Table 2: Summary of Pharmacokinetic Parameters

| Parameter | Description | Finding | Reference(s) |

| Absorption | This compound is administered orally. | Well absorbed after oral administration. | [6] |

| Distribution | Distributed throughout the body. | Crosses the blood-brain barrier. | [7] |

| Metabolism | Hepatic metabolism is the primary route. | This compound is a prodrug, metabolized to the active desalkylthis compound. | [4] |

| Elimination | Primarily excreted via the kidneys. | The elimination half-life is influenced by the rate of metabolism. | [6] |

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study of this compound in a rodent model.[7][8][9]

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Sample Analysis (LC-MS/MS):

-

Sample Preparation: A protein precipitation method is used. To 100 µL of plasma, 200 µL of acetonitrile (B52724) containing an internal standard (e.g., diazepam-d5) is added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

Chromatographic Conditions: An HPLC system equipped with a C18 column is used. The mobile phase typically consists of a gradient of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. Multiple reaction monitoring (MRM) is employed for the quantification of this compound and desalkylthis compound.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

In Vitro GABA-A Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of this compound and its active metabolite, desalkylthis compound, for the benzodiazepine binding site on the GABA-A receptor.[10][11]

Experimental Protocol: [³H]-Flunitrazepam Binding Assay

-

Membrane Preparation:

-

Rat whole brains (minus cerebellum) are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in buffer and washed several times by centrifugation to remove endogenous GABA. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and stored at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam), 50 µL of [³H]-Flunitrazepam, and 100 µL of membrane preparation.

-

Displacement: 50 µL of varying concentrations of this compound or desalkylthis compound, 50 µL of [³H]-Flunitrazepam, and 100 µL of membrane preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ values for this compound and desalkylthis compound are determined by non-linear regression analysis of the displacement curves.

-

The Ki (inhibition constant) values can be calculated using the Cheng-Prusoff equation.

-

References

- 1. prepchem.com [prepchem.com]

- 2. scribd.com [scribd.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Bromazolam synthesis - chemicalbook [chemicalbook.com]

- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]

- 7. Pharmacokinetics and brain uptake of diazepam after intravenous and intranasal administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics of diazepam in the rat: influence of an experimentally induced hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

Gidazepam: A Deep Dive into its Potential as a Selective Anxiolytic Agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gidazepam, a benzodiazepine (B76468) derivative, presents a unique pharmacological profile that suggests its potential as a selective anxiolytic agent with a favorable side-effect profile compared to classical benzodiazepines. This technical guide provides an in-depth analysis of this compound's core pharmacology, preclinical data, and clinical insights. It is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanism of action and therapeutic potential of this compound. This document summarizes available quantitative data, details key experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's properties.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions globally, necessitating the development of anxiolytic agents with improved efficacy and tolerability. While benzodiazepines have been a cornerstone of anxiety treatment for decades, their clinical utility is often limited by side effects such as sedation, myorelaxation, cognitive impairment, and the potential for dependence and withdrawal. This compound, developed in the Soviet Union, has emerged as an atypical benzodiazepine with a distinct mechanism of action that may offer a superior therapeutic window. This guide explores the pharmacodynamic and pharmacokinetic properties of this compound that contribute to its potential as a selective anxiolytic.

Pharmacodynamics: A Dual Mechanism of Action

This compound's unique pharmacological effects are primarily attributed to its nature as a prodrug and its dual interaction with the GABAergic system and the translocator protein (TSPO).

GABAergic Modulation

This compound itself exhibits a low affinity for the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for classical benzodiazepines.[1] It acts as a prodrug, being slowly metabolized to its active metabolite, 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, also known as desalkylthis compound or bromo-nordazepam.[2][3] This active metabolite displays a significantly higher affinity for the GABA-A receptor, acting as a positive allosteric modulator to enhance the inhibitory effects of GABA.[1] This gradual conversion to the active form is thought to contribute to a smoother onset of anxiolytic action and a reduced incidence of acute side effects.

Translocator Protein (TSPO) Interaction and Neurosteroid Synthesis